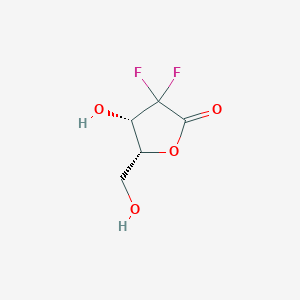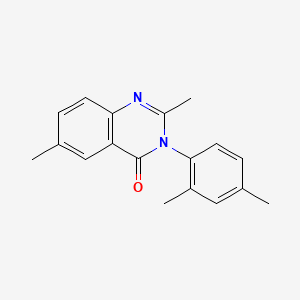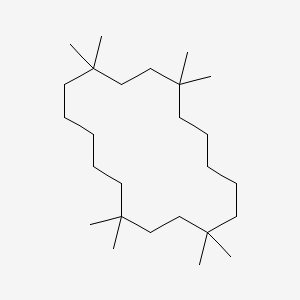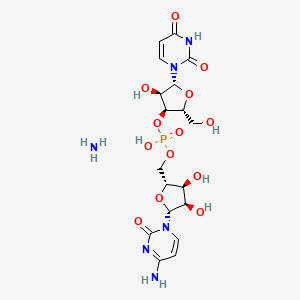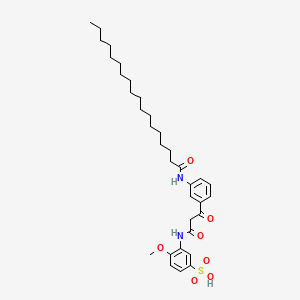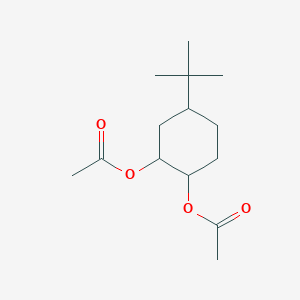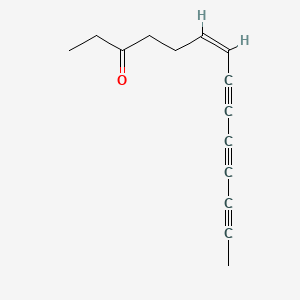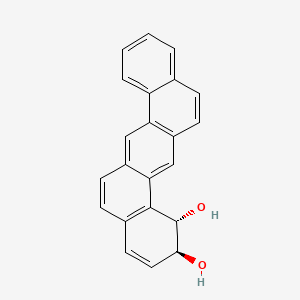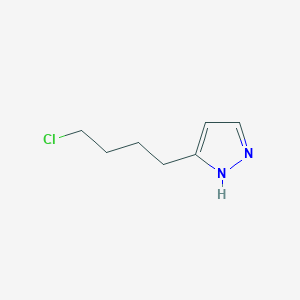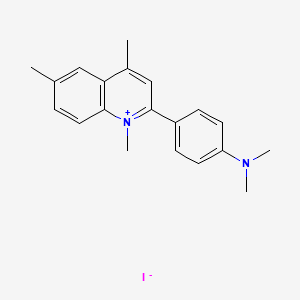
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a quaternary ammonium compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a dimethylaminophenyl group and three methyl groups, along with an iodide counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinoline with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or hydroxide derivatives.
科学的研究の応用
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
作用機序
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
- 2-Phenyl substituted Benzimidazole derivatives
- 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide
- Poly [2-(dimethylamino) ethyl methacrylate]
Uniqueness
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide stands out due to its unique quinolinium core structure and the presence of a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to similar compounds, making it valuable in various applications .
特性
CAS番号 |
24220-15-3 |
|---|---|
分子式 |
C20H23IN2 |
分子量 |
418.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-(1,4,6-trimethylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-14-6-11-19-18(12-14)15(2)13-20(22(19)5)16-7-9-17(10-8-16)21(3)4;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChIキー |
OFCXUSLVJPHISA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2C)C3=CC=C(C=C3)N(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



